molecular formula C14H12N2O4S B2521777 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide CAS No. 922557-14-0

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide

Cat. No. B2521777
CAS RN: 922557-14-0
M. Wt: 304.32
InChI Key: DNTZWULJNGOBHG-UHFFFAOYSA-N
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Description

The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide is a synthetic molecule that appears to be a derivative of thiophene carboxamide. Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The benzo[d][1,3]dioxol-5-yl group is a common moiety in bioactive compounds and is known for its presence in natural products with significant pharmacological activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multi-step reactions starting from simple precursors. For example, in the synthesis of thiophene-2-carboxamide Schiff base derivatives, methylanthralate is derivatized to Methyl 2-(thiophene-2-carboxamido)benzoate by reacting with 2-thiophencarbonyl chloride, followed by further reactions to obtain the desired Schiff base derivatives . Although the exact synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of an amide linkage and subsequent functionalization of the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. This ring is often substituted with various functional groups that modulate the compound's biological activity. In the case of 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide, the presence of a benzo[d][1,3]dioxol-5-yl group suggests potential interactions with biological targets, possibly through hydrogen bonding or π-π interactions.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including cyclization, substitution, and the formation of Schiff bases, as seen in the synthesis of thiophene-2-carboxamide Schiff base derivatives . The benzo[d][1,3]dioxol-5-yl group could also participate in reactions typical of aromatic compounds, such as electrophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide are influenced by their molecular structure. The presence of amide and carboxamide groups typically increases the compound's polarity, potentially affecting its solubility in various solvents. The aromatic nature of the benzo[d][1,3]dioxol-5-yl group could contribute to the compound's stability and reactivity. The exact properties would depend on the specific substituents and their positions on the thiophene ring.

Scientific Research Applications

Antimicrobial and Docking Studies

Research by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene derivatives, demonstrating the potential of these compounds in antimicrobial applications and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). These findings suggest that compounds with a thiophene core, similar to 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide, may possess significant biological activity and could be targets for drug development and molecular interaction studies.

Anti-Inflammatory and Analgesic Properties

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). This research underscores the therapeutic potential of compounds incorporating similar motifs to the target compound, particularly in addressing inflammation and pain.

Heterocyclic Synthesis and Cholinesterase Inhibition

Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) explored the synthesis of thiophene-2-carboxamide Schiff base derivatives, investigating their role as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases (Kausar et al., 2021). This indicates the potential of structurally related compounds in neurodegenerative disease research and therapy.

Pharmacological Activities

Shafiee, Hedayati, Salimi, and Faghihi (1983) prepared and tested benzo[b]thiophene-3-carboxylic acid derivatives for various pharmacological activities, including local anesthetic, anticholinergic, and antihistaminic effects (Shafiee, Hedayati, Salimi, & Faghihi, 1983). This study highlights the diverse pharmacological potential of compounds with a benzo[b]thiophene core.

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds and evaluated their anticancer activity, demonstrating the therapeutic potential of thiophene derivatives in cancer treatment (Atta & Abdel‐Latif, 2021). This suggests that compounds like 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide could be explored for their anticancer properties.

properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c15-13(18)9-3-4-21-14(9)16-12(17)6-8-1-2-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTZWULJNGOBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide

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